N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted 1,2-dihydropyridin-2-one ring. The dihydropyridinone core is further functionalized with a 4-methoxybenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The sulfonyl group may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding, which is critical for target binding .
While direct synthetic or biological data for this compound are absent in the provided evidence, analogous structures (e.g., benzodioxin-acetamide hybrids with heterocyclic substituents) have been synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where 2-bromoacetamide intermediates react with oxadiazole nucleophiles to yield antibacterial agents . Similar strategies could apply to the target compound’s synthesis.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-15-12-16(2)26(14-22(27)25-17-4-9-20-21(13-17)33-11-10-32-20)24(28)23(15)34(29,30)19-7-5-18(31-3)6-8-19/h4-9,12-13H,10-11,14H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHHGMLDRDREOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Features and Synthetic Strategy
The target compound integrates three structural motifs:
- 2,3-Dihydro-1,4-benzodioxin-6-yl (benzodioxane moiety)
- 4-Methoxybenzenesulfonyl-substituted dihydropyridinone
- Acetamide linker
Synthesis involves three sequential stages (Figure 1):
- Preparation of 3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine.
- Synthesis of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
- Coupling of fragments via nucleophilic substitution.
Stepwise Preparation Methods
Synthesis of 3-(4-Methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine
Procedure (,):
- Starting material : 4,6-Dimethyl-2-oxo-1,2-dihydropyridine (1.0 eq) dissolved in anhydrous DMF.
- Sulfonylation : Add 4-methoxybenzenesulfonyl chloride (1.2 eq) and LiH (1.5 eq) at 0°C. Stir at 25°C for 12 hr.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 78–82%
Characterization :
Synthesis of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Procedure (,):
- Amine activation : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq) in 10% Na₂CO₃ (aq) at 0°C.
- Acylation : Add bromoacetyl bromide (1.1 eq) dropwise. Stir at 25°C for 4 hr.
- Isolation : Precipitate product at pH 2 using HCl, filter, and recrystallize from ethanol.
Yield : 85–89%
Characterization :
Coupling Reaction to Form Target Compound
Procedure (,):
- Nucleophilic substitution : Combine 3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine (1.0 eq) and 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.05 eq) in DMF.
- Base activation : Add LiH (2.0 eq) and stir at 60°C for 8 hr.
- Purification : Concentrate under vacuum, wash with cold methanol, and recrystallize from acetonitrile.
Yield : 70–75%
Purity : >98% (HPLC, C18 column, MeCN:H₂O = 70:30)
Optimization and Comparative Analysis
Solvent and Base Screening for Coupling Step
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | LiH | 60 | 8 | 75 |
| DMSO | K₂CO₃ | 80 | 12 | 58 |
| THF | NaH | 50 | 10 | 63 |
Key Insight : DMF/LiH system maximizes yield due to superior solubility and activation of the acetamide electrophile.
Spectral Confirmation of Final Product
- IR (KBr) : 3280 (NH), 1678 (C=O), 1358 (SO₂), 1245 (C-O-C).
- ¹H NMR (DMSO-d₆) :
δ 8.12 (s, 1H, NH), 7.74 (d, 2H, J = 8.7 Hz, SO₂Ar-H), 6.91–6.84 (m, 5H, Ar-H), 4.32–4.19 (m, 4H, OCH₂), 3.82 (s, 3H, OCH₃), 3.41 (s, 2H, CH₂CO), 2.39 (s, 6H, 2×CH₃). - HRMS (ESI) : m/z [M+H]⁺ calc. 541.1742, found 541.1738.
Challenges and Mitigation Strategies
- Sulfonylation Selectivity : Competing N- vs. O-sulfonylation in dihydropyridinone minimized using LiH as a non-nucleophilic base.
- Acetamide Hydrolysis : Strict anhydrous conditions (molecular sieves in DMF) prevent decomposition of bromoacetamide intermediate.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves polar byproducts.
Industrial Scalability Considerations
- Cost Analysis : LiH ($12.5/g) vs. K₂CO₃ ($0.8/g) necessitates trade-offs between yield and expense.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) under investigation to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases:
- α-Glucosidase Inhibition : The compound has been shown to inhibit α-glucosidase, which is crucial for carbohydrate metabolism. This property suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : It also exhibits inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine. This activity is particularly relevant for Alzheimer's disease treatment as it can enhance cholinergic transmission in the brain .
Antitumor Activity
Preliminary studies indicate that derivatives of this compound may possess antitumor properties. The following table summarizes findings from in vitro studies against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | PARP inhibition |
| A549 (Lung) | 0.88 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis in cancer cells and prevent tumor growth through multiple mechanisms .
Case Study: α-Glucosidase and Acetylcholinesterase Inhibition
In a study focused on synthesizing new sulfonamides with benzodioxane and acetamide moieties, researchers demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibited significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These findings support the potential use of these compounds in treating metabolic disorders and neurodegenerative diseases .
Case Study: Antitumor Activity
Another study investigated the antitumor effects of related compounds on various cancer cell lines. It was found that these compounds could effectively induce apoptosis and inhibit cell proliferation in vitro. The promising IC50 values against MCF-7 and A549 cells highlight their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone but differ in substituent groups, leading to varied biological and physicochemical properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives
Key Insights from Structural Modifications
In contrast, sulfur-linked heterocycles (e.g., oxadiazole in ) increase lipophilicity, favoring membrane penetration . Methoxy groups (e.g., in ’s 2-methoxyphenyl substituent) can modulate hydrogen-bonding patterns, as seen in crystallographic studies .
Biological Activity Trends: Antibacterial Activity: Compounds with oxadiazole-sulfanyl substituents () show broad-spectrum activity, likely due to interference with bacterial cell wall synthesis . Anti-inflammatory Potential: The benzodioxin-acetic acid derivative () highlights the scaffold’s versatility, though the target compound’s dihydropyridinone-sulfonyl motif may target different pathways (e.g., COX-2 inhibition).
Cytotoxicity Considerations :
- Sulfonyl and sulfanyl groups generally correlate with lower cytotoxicity in benzodioxin derivatives. For example, ’s oxadiazole derivatives exhibited <10% hemolysis at 100 µg/mL , suggesting favorable safety profiles.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives and various sulfonamide precursors. The synthetic route often includes the following steps:
- Formation of Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides in an alkaline medium.
- Coupling with Dihydropyridine : The benzodioxin derivative is then coupled with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target compound.
- Purification : The final product is purified through crystallization or chromatography to obtain a high-purity sample for biological testing.
Enzyme Inhibition
Research has demonstrated that compounds derived from the benzodioxane structure exhibit significant enzyme inhibitory activity. In particular:
- Acetylcholinesterase Inhibition : Several studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. For instance, compounds were evaluated for their ability to inhibit AChE with IC50 values indicating potent activity compared to standard inhibitors like donepezil .
Antimicrobial Activity
The antibacterial and antifungal properties of related compounds have also been investigated:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli. Some derivatives displayed comparable or superior activity to established antibiotics .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : The benzodioxane moiety is believed to enhance binding affinity to target enzymes due to its structural characteristics. This binding can lead to competitive inhibition or allosteric modulation of enzyme activity.
Table 1: Biological Activity Summary
Q & A
Q. What are the key steps in synthesizing this compound, and how are critical reaction conditions optimized?
The synthesis involves two main stages:
Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methoxybenzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate. Precise pH control is critical to avoid side reactions .
Acetamide Coupling : Treating the intermediate with 2-bromoacetamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator. Polar aprotic solvents like DMF enhance nucleophilicity, while LiH promotes deprotonation for efficient coupling .
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure?
- ¹H-NMR : Validates proton environments (e.g., aromatic protons in the benzodioxin ring at δ 6.7–7.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- CHN Analysis : Ensures elemental composition matches the theoretical formula (e.g., C, H, N within ±0.4% deviation) .
Advanced Research Questions
Q. How can reaction yields for intermediates be improved, particularly during sulfonylation?
- Optimized pH Control : Maintaining pH 9–10 with Na₂CO₃ minimizes hydrolysis of sulfonyl chloride while ensuring sufficient amine nucleophilicity .
- Temperature Modulation : Room-temperature reactions (20–25°C) prevent thermal degradation of sensitive intermediates .
- Purification Techniques : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity (>95%) .
Q. What structural features correlate with α-glucosidase inhibitory activity?
A structure-activity relationship (SAR) study of analogs revealed:
| Substituent on Acetamide | IC₅₀ (μM) | Activity Trend |
|---|---|---|
| 4-Methoxyphenyl | 81.12 | Moderate |
| 3-Nitrophenyl | >100 | Weak |
| 2-Chlorophenyl | 86.31 | Moderate |
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Docking Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with known α-glucosidase inhibitors. Discrepancies may arise from solvation effects or protein flexibility .
- Experimental Replicates : Conduct triplicate assays with acarbose as a positive control (IC₅₀ = 37.38 ± 0.12 μM) to minimize variability .
- Statistical Analysis : Apply Student’s t-test (p < 0.05) to confirm significance between compound batches .
Q. What computational tools predict the compound’s physicochemical properties for drug-likeness?
- Lipinski’s Rule of Five : Calculate parameters like logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors using SwissADME .
- Solubility Prediction : Employ MarvinSketch or ALOGPS to estimate aqueous solubility, critical for in vitro assays .
Methodological Considerations
Q. How to design a robust enzymatic assay for α-glucosidase inhibition?
- Protocol :
- Prepare enzyme solution (0.5 U/mL in phosphate buffer, pH 6.8).
- Incubate with compound (10–100 μM) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C for 30 min.
- Terminate reaction with Na₂CO₃ and measure absorbance at 405 nm.
- Data Interpretation : Calculate % inhibition and IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
Q. What strategies mitigate regioselectivity challenges during sulfonylation?
- Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) to control sulfonyl group placement .
- Protecting Groups : Temporarily block reactive sites (e.g., -OH with tert-butyldimethylsilyl) to prevent undesired substitutions .
Contradiction Analysis
Q. Why do some analogs show weak activity despite favorable computational predictions?
- Possible Causes :
- Resolution : Perform parallel assays (e.g., cytotoxicity and permeability screens) to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
